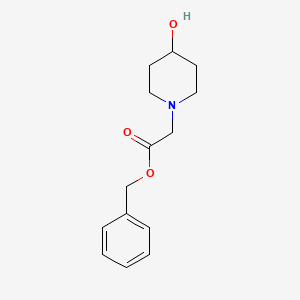

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(4-hydroxypiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVZEOYVQKOMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a molecule of interest in medicinal chemistry and drug discovery. While this specific compound is not extensively documented in publicly available literature, its structure combines key pharmacophores—the 4-hydroxypiperidine ring and an N-substituted amino acid ester—suggesting potential biological activity. This document delineates its chemical identity, proposes robust synthetic pathways based on established organic chemistry principles, outlines its predicted physicochemical properties, and discusses its potential applications in drug development, supported by analogous structures and relevant research.

Chemical Identity and Structure

The nomenclature and structural representation of this compound are fundamental to its study.

IUPAC Name

The systematic and unambiguous IUPAC name for the compound is This compound .

Chemical Structure

The molecule consists of a 4-hydroxypiperidine heterocyclic ring, where the nitrogen atom (position 1) is bonded to the alpha-carbon (position 2) of an acetate group. The carboxylic acid of this acetate moiety is esterified with benzyl alcohol.

-

Molecular Formula: C₁₄H₁₉NO₃

-

Molecular Weight: 249.31 g/mol

-

SMILES: C1=CC=C(C=C1)COC(=O)CN2CCC(CC2)O

-

InChI Key: (Predicted) InChIKey=VQNYSMMJXZWJQE-UHFFFAOYSA-N

2D Structure:

Caption: 2D structure of this compound.

Proposed Synthesis and Experimental Protocols

Retrosynthetic Analysis

The primary disconnections for the synthesis of this compound are at the C-N bond formed by N-alkylation or the C-O bond of the ester formed by esterification.

Caption: Retrosynthetic pathways for target molecule synthesis.

Pathway A: N-Alkylation of 4-Hydroxypiperidine

This is the more direct and likely higher-yielding approach. It involves the nucleophilic substitution of a benzyl haloacetate with 4-hydroxypiperidine.

Overall Reaction: 4-Hydroxypiperidine + Benzyl 2-bromoacetate → this compound

Workflow Diagram:

Caption: Workflow for the N-Alkylation synthesis pathway.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of benzyl 2-bromoacetate (1.1 eq) in acetonitrile dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or heat to 50-60°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Pathway B: Esterification of 2-(4-Hydroxypiperidin-1-yl)acetic acid

This pathway involves the formation of the ester bond in the final step. It first requires the synthesis of the carboxylic acid intermediate.

Synthesis of the Carboxylic Acid Intermediate: 4-Hydroxypiperidine + Ethyl bromoacetate → Ethyl 2-(4-hydroxypiperidin-1-yl)acetate Ethyl 2-(4-hydroxypiperidin-1-yl)acetate + LiOH → 2-(4-Hydroxypiperidin-1-yl)acetic acid

Final Esterification Step: 2-(4-Hydroxypiperidin-1-yl)acetic acid + Benzyl alcohol → this compound

Workflow Diagram:

An In-Depth Technical Guide to Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule is not widely cataloged as a commercial product. Therefore, this document synthesizes information from foundational chemical principles and data on analogous structures to provide a robust guide to its synthesis, characterization, and potential utility.

Molecular Structure and Identification

This compound is a tertiary amine and an ester. The core structure consists of a 4-hydroxypiperidine ring that is N-alkylated with a benzyl acetate group at the 1-position.

Chemical Structure

Caption: 2D Structure of this compound

SMILES Notation

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is: O=C(OCC1=CC=CC=C1)CN2CCC(O)CC2.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₃ | Calculated |

| Molecular Weight | 263.33 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

Proposed Synthesis Pathway

A robust and high-yield synthesis of this compound can be achieved via nucleophilic substitution. The most direct method involves the N-alkylation of 4-hydroxypiperidine with a benzyl haloacetate ester.

Reaction Scheme

The proposed synthesis involves the reaction of 4-hydroxypiperidine with benzyl 2-bromoacetate in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

An In-depth Technical Guide to Benzyl 2-(4-hydroxypiperidin-1-yl)acetate: Synthesis, Characterization, and Physicochemical Properties

Introduction

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with potential therapeutic applications is a cornerstone of innovation. Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is a molecule of interest, incorporating a 4-hydroxypiperidine moiety, a common scaffold in medicinal chemistry, linked to a benzyl acetate group. The 4-hydroxypiperidine structure is a versatile building block found in a range of pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and the physical and chemical properties of this compound, offering insights for its application in research and development. Given the compound's novelty, this guide integrates data from its constituent parts and analogous structures to provide a thorough and predictive analysis.

Physicochemical Properties

The physicochemical properties of a compound are critical in its handling, formulation, and biological activity. Below is a summary of the predicted and known properties of this compound and its core components.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |

| Molecular Weight | 249.31 g/mol | Calculated |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from 4-hydroxypiperidine[1][2][3] |

| Melting Point | Predicted: 70-90 °C | Inferred from 4-hydroxypiperidine (85-91 °C)[1][2] |

| Boiling Point | Predicted: > 300 °C | Inferred from analogs |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chloroform; sparingly soluble in water. | Inferred from 4-hydroxypiperidine and benzyl esters[4] |

| pKa (predicted) | ~8.5-9.5 (for the piperidine nitrogen) | Inferred from piperidine derivatives |

Synthesis of this compound

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. The secondary amine of the 4-hydroxypiperidine acts as a nucleophile, displacing a halide from a benzyl haloacetate.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq) as a base.

-

Addition of Reagent: Slowly add a solution of benzyl bromoacetate (1.05 eq) in acetonitrile to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, filter the solid potassium salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Chemical Properties and Stability

The chemical reactivity of this compound is dictated by its functional groups: the tertiary amine within the piperidine ring, the hydroxyl group, and the benzyl ester.

-

Ester Hydrolysis: The benzyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(4-hydroxypiperidin-1-yl)acetic acid and benzyl alcohol. Benzyl esters can be cleaved by catalytic hydrogenation.[5][6]

-

N-Alkylation/Acylation: The piperidine nitrogen is a nucleophilic center and can participate in further reactions if desired.

-

O-Alkylation/Acylation: The hydroxyl group can be derivatized to form ethers or esters.

-

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding the corresponding 4-oxopiperidine derivative.

Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.[3]

Potential Degradation Pathways:

Caption: Potential degradation pathways for the title compound.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow:

Caption: Workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following are predicted chemical shifts for this compound in CDCl₃.

-

¹H NMR:

-

Aromatic Protons (Benzyl): 7.30-7.40 ppm (multiplet, 5H).

-

Benzyl CH₂: ~5.15 ppm (singlet, 2H).

-

Piperidine CH(OH): ~3.70-3.80 ppm (multiplet, 1H).

-

Acetate CH₂: ~3.20 ppm (singlet, 2H).

-

Piperidine CH₂ (axial & equatorial): 2.00-3.00 ppm (multiplets, 8H).

-

Hydroxyl OH: A broad singlet, chemical shift is concentration and solvent dependent.

-

-

¹³C NMR:

-

Ester Carbonyl: ~172 ppm.

-

Aromatic Carbons (Benzyl): 128-136 ppm.

-

Benzyl CH₂: ~66 ppm.

-

Piperidine CH(OH): ~65 ppm.

-

Acetate CH₂: ~60 ppm.

-

Piperidine CH₂: 40-55 ppm.

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 250.3.

Infrared (IR) Spectroscopy

-

O-H stretch (hydroxyl): Broad peak around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): 2800-3100 cm⁻¹.

-

C=O stretch (ester): Strong absorption around 1735-1750 cm⁻¹.

-

C-O stretch: 1000-1300 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

Protocol for HPLC Analysis:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should provide good separation and allow for the determination of the purity of this compound.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and drug discovery, owing to its combination of a versatile piperidine scaffold and a benzyl acetate moiety. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical properties, chemical reactivity, and detailed protocols for its analytical characterization. By leveraging an understanding of its constituent functional groups and related analogs, researchers can confidently synthesize, purify, and characterize this compound, paving the way for its exploration in various therapeutic applications. The methodologies and data presented herein serve as a valuable resource for scientists and developers working at the forefront of chemical and pharmaceutical research.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine.

- Chem-Impex. (n.d.). 4-Hydroxypiperidine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Hydroxypiperidine.

- Bouling Chemical Co., Limited. (n.d.). 4-Hydroxypiperidine.

- Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine.

- ChemicalBook. (2025). 4-Hydroxypiperidine.

- Google Patents. (1974).

- Fisher Scientific. (2010).

- PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine.

- ChemicalBook. (n.d.). 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: N-(tert-Butoxycarbonyl)-4-hydroxypiperidine.

- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.

- United Nations Office on Drugs and Crime. (n.d.).

- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.

- PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.

- ResearchGate. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- PubMed. (2021).

- EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.

- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.

- Scite.ai. (n.d.).

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- ResearchGate. (n.d.). 1 H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT).

- Wikipedia. (n.d.). Benzyl group.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Hydroxypiperidine | 5382-16-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Hydroxypiperidine: Properties, Uses, Safety Data & Supplier in China | High Purity 4-Hydroxypiperidine for Research & Industrial Applications [chemheterocycles.com]

- 4. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]

- 5. Benzyl Esters [organic-chemistry.org]

- 6. scite.ai [scite.ai]

1H NMR spectrum of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

**Executive Summary

**1. Introduction: The Central Role of ¹H NMR in Structural Elucidation

In the landscape of modern drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Specifically, ¹H NMR provides precise information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. The chemical shift (δ) of a proton reveals its electronic environment, influenced by neighboring atoms and functional groups.[1] Spin-spin coupling provides information about adjacent protons, while integration gives the relative ratio of protons in different environments.

The target molecule, this compound, incorporates three key structural motifs: a benzyl ester, a 4-hydroxypiperidine ring, and an acetate linker. Each of these fragments presents a distinct signature in the ¹H NMR spectrum, and a thorough understanding of these signatures is critical for verifying the successful synthesis and purity of the compound.

Molecular Structure and Predicted Proton Environments

To systematically analyze the spectrum, we must first identify all unique proton environments within the molecule. The structure is broken down into its three primary components for clarity.

Figure 1: Labeled proton environments in this compound.

The Benzyl Group (Protons A & Phenyl)

-

Aromatic Protons (C₆H₅): The five protons on the phenyl ring are in a region typically deshielded by the ring's own magnetic anisotropy.[2] They are expected to appear as a complex multiplet in the range of δ 7.30–7.45 ppm .

-

Benzylic Protons (Hₐ): These two protons are adjacent to both the aromatic ring and the ester oxygen. The strong deshielding effect of the oxygen will shift them significantly downfield. Based on data for benzyl acetate, they are predicted to appear as a sharp singlet (no adjacent protons to couple with) at approximately δ 5.15 ppm .[3][4]

The Acetate Linker (Protons B)

-

Linker Methylene Protons (Hₑ): These two protons are positioned alpha to both the ester carbonyl group and the piperidine nitrogen. Protons alpha to a carbonyl typically appear around δ 2.1-2.6 ppm, while protons alpha to a nitrogen are in the δ 2.2-2.9 ppm range.[5] The combined electron-withdrawing effects will place this signal further downfield. A reasonable estimate is a singlet at δ 3.20–3.40 ppm .

The 4-Hydroxypiperidine Ring (Protons C, D, E, F)

The piperidine ring adopts a chair conformation, leading to chemically distinct axial and equatorial protons, which results in complex splitting patterns.[6]

-

Alpha-Methylene Protons (H꜀): These four protons are on the carbons directly attached to the nitrogen (C2 and C6). Due to the influence of the adjacent nitrogen, they are deshielded. The chair conformation creates two distinct signals for the axial and equatorial protons. Expect two complex multiplets, integrating to 2H each, centered around δ 2.70–2.90 ppm (equatorial) and δ 2.20–2.40 ppm (axial).[7][8]

-

Beta-Methylene Protons (Hᴅ): These four protons (C3 and C5) are adjacent to the alpha-protons and the C4 methine. Again, axial and equatorial positions will result in distinct signals. Expect two multiplets, integrating to 2H each, in the upfield region of δ 1.80–2.00 ppm and δ 1.50–1.70 ppm .[9]

-

Methine Proton (Hₑ): This single proton on C4 is attached to the carbon bearing the hydroxyl group. The electronegative oxygen atom deshields it, shifting it downfield. It will appear as a multiplet (split by the four adjacent Hᴅ protons) around δ 3.60–3.80 ppm .[9]

-

Hydroxyl Proton (Hբ): The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[10][11] In a solvent like DMSO-d₆, it may appear as a distinct doublet or triplet between δ 4.0–5.0 ppm . In CDCl₃, it is often a broader singlet and can appear over a wide range. This signal will disappear upon shaking the sample with a drop of D₂O, which is a definitive test for its assignment.

Predicted ¹H NMR Data Summary

The predicted spectral data is consolidated in the table below. These values are estimates based on analogous compounds and foundational principles.

| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| Hₚₕ | Aromatic | 7.30 - 7.45 | 5H | Multiplet (m) |

| Hₐ | Benzylic CH₂ | ~ 5.15 | 2H | Singlet (s) |

| Hբ | Hydroxyl OH | 4.0 - 5.0 (variable) | 1H | Broad Singlet (br s) or Doublet (d) |

| Hₑ | Methine CH | 3.60 - 3.80 | 1H | Multiplet (m) |

| Hₑ | Linker CH₂ | 3.20 - 3.40 | 2H | Singlet (s) |

| H꜀ | Piperidine α-CH₂ (eq) | 2.70 - 2.90 | 2H | Multiplet (m) |

| H꜀ | Piperidine α-CH₂ (ax) | 2.20 - 2.40 | 2H | Multiplet (m) |

| Hᴅ | Piperidine β-CH₂ (eq) | 1.80 - 2.00 | 2H | Multiplet (m) |

| Hᴅ | Piperidine β-CH₂ (ax) | 1.50 - 1.70 | 2H | Multiplet (m) |

Experimental Protocol for High-Resolution Spectrum Acquisition

To ensure the acquisition of high-quality, interpretable data, the following self-validating protocol is recommended. The causality behind each step is explained to ensure scientific integrity.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended.

-

Rationale: DMSO-d₆ is a polar aprotic solvent that will effectively solubilize the compound. Crucially, its ability to form hydrogen bonds will slow the exchange rate of the hydroxyl proton (Hբ), often resolving its signal into a sharp peak with clear coupling, which is invaluable for structural confirmation. Chloroform-d (CDCl₃) is an alternative, but the hydroxyl peak may be broader and more variable in its chemical shift.

-

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Rationale: Higher field strengths provide better signal dispersion, which is critical for resolving the complex, overlapping multiplets of the piperidine ring protons.

-

-

Insert the sample into the magnet and allow it to thermally equilibrate for 2-3 minutes.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lineshapes and high resolution, which is necessary to observe fine coupling constants.

-

Reference the spectrum using Tetramethylsilane (TMS) at δ 0.00 ppm or the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[12]

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

Process the spectrum using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform.

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the referenced peak (TMS or residual solvent) to its correct chemical shift.

-

Integrate all signals and normalize the integration to a known peak (e.g., the 2H singlet of the acetate linker, Hₑ).

-

-

Confirmatory Experiment (D₂O Shake):

-

After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake gently to mix.

-

Re-acquire the ¹H NMR spectrum. The signal assigned to the hydroxyl proton (Hբ) should significantly diminish or disappear entirely.

-

Figure 2: Workflow for ¹H NMR data acquisition and confirmation.

In-Depth Interpretation of the Predicted Spectrum

An analysis of the processed spectrum would involve a region-by-region examination to confirm the assignments predicted in Section 3.

-

Downfield Region (δ > 7.0 ppm): The presence of a multiplet integrating to 5H at ~δ 7.35 ppm is the primary confirmation of the monosubstituted phenyl ring.

-

Benzylic & Methine Region (δ 3.5–5.5 ppm): This region should contain three key signals. The sharpest and most downfield will be the 2H singlet at ~δ 5.15 ppm, a definitive marker for the benzylic CH₂ group (Hₐ). A multiplet at ~δ 3.70 ppm (1H) corresponds to the methine proton (Hₑ) adjacent to the hydroxyl group. The hydroxyl proton itself (Hբ), if resolved in DMSO-d₆, would appear here and its disappearance after a D₂O shake would confirm its identity.

-

Aliphatic & Linker Region (δ 1.0–3.5 ppm): This is the most crowded region. The 2H singlet for the acetate linker (Hₑ) should be clearly visible around δ 3.30 ppm. The remaining signals belong to the piperidine ring. Expect at least four distinct, broad multiplets corresponding to the axial and equatorial protons at the C2/C6 and C3/C5 positions. Their complex splitting arises from vicinal (three-bond) and geminal (two-bond) coupling. The vicinal coupling constants are highly dependent on the dihedral angle, with large couplings (~7-12 Hz) expected for axial-axial proton interactions and smaller couplings (~2-5 Hz) for axial-equatorial and equatorial-equatorial interactions.[13][14] While a full deconvolution may require 2D NMR techniques (like COSY), the presence of these complex signals integrating to 4H each (for α and β positions) confirms the piperidine scaffold.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The unequivocal confirmation of the molecule rests on identifying key signature peaks: the 5H aromatic multiplet, the 2H benzylic singlet, the 2H acetate linker singlet, and the complex series of signals corresponding to the substituted piperidine ring. The hydroxyl and methine protons provide further verification of the 4-hydroxy substitution pattern. By following the detailed experimental protocol and using this interpretive guide, researchers can confidently verify the structure and purity of this important compound, ensuring the integrity of their subsequent research and development efforts.

References

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0031310). [Link]

-

Gaggini, F., et al. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Sridharan, V., et al. (2007). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]

-

Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. [Link]

-

Li, D., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

-

Manimekalai, A., et al. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

SpectraBase. (n.d.). Piperidine. [Link]

-

ResearchGate. (n.d.). Correlation between ¹H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. [Link]

-

SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Wang, F., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the ¹⁵N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). [Link]

-

ResearchGate. (n.d.). H-H and ¹³C-H coupling constants in pyridazine. [Link]

-

Gualtieri, F., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl 2-(4-hydroxyphenyl)acetate. PubChem. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

MDPI. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp³)-H Bond Activation. [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling constants for ¹H and ¹³C NMR. [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

MDPI. (n.d.). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 9. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR [m.chemicalbook.com]

- 10. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.de [thieme-connect.de]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rubingroup.org [rubingroup.org]

13C NMR spectral data for Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

An In-Depth Technical Guide to the 13C NMR Spectral Data of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum for this compound. In the absence of a publicly available experimental spectrum, this document leverages foundational NMR principles and empirical data from analogous structural fragments to present a detailed, reasoned prediction of the 13C chemical shifts. This guide serves as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development, offering a framework for structural verification. It includes a thorough justification for each peak assignment, discusses the application of advanced techniques like DEPT-135 for structural confirmation, and provides a robust, field-proven protocol for experimental data acquisition.

Introduction to this compound and 13C NMR Spectroscopy

This compound is a molecule of interest in medicinal chemistry, incorporating a piperidine scaffold, which is a privileged structure in many pharmacologically active compounds. Accurate structural elucidation is the bedrock of drug discovery and development, and 13C NMR spectroscopy stands as a primary analytical technique for this purpose. It provides unambiguous information about the carbon skeleton of a molecule.[1][2]

Unlike 1H NMR, 13C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line (singlet).[2] This simplifies the spectrum and allows for a direct count of non-equivalent carbon environments. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic environment of each carbon, making it a powerful diagnostic tool for identifying functional groups and determining molecular structure.[1][2] The wide chemical shift range of 13C NMR (typically 0-220 ppm) minimizes signal overlap, which is a common challenge in proton NMR.[1][3]

This guide will first deconstruct the target molecule into its primary fragments to establish a predictive baseline for its 13C NMR spectrum. We will then present a detailed, carbon-by-carbon assignment, followed by a discussion of experimental methods for validation.

Structural Analysis and Predicted 13C NMR Chemical Shifts

To accurately predict the 13C NMR spectrum, we will analyze the molecule by dissecting it into its constituent fragments: the 4-hydroxypiperidine ring, the benzyl group, and the acetate linker. By examining the known spectral data of these fragments, we can project the chemical shifts for the complete molecule, adjusting for the electronic effects introduced by their conjunction.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Numbering scheme for this compound.

Analysis of Structural Fragments

-

4-Hydroxypiperidine: In this fragment, the carbon bearing the hydroxyl group (C4) is significantly deshielded due to the electronegativity of the oxygen atom, typically appearing around 65-70 ppm. The carbons adjacent to the nitrogen (C2, C6) are also deshielded, appearing in the 45-55 ppm range. The carbons at the 3 and 5 positions (C3, C5) are the most shielded, appearing further upfield.[4]

-

Benzyl Acetate: The key signals for this fragment are the carbonyl carbon (C=O) of the ester, which is highly deshielded and appears around 170 ppm. The benzylic methylene carbon (-O-C H₂) is found around 66 ppm.[5][6][7][8] The aromatic carbons show characteristic shifts: the ipso-carbon (attached to the CH₂ group) is around 136 ppm, with the other aromatic carbons appearing between 128-129 ppm.[5][6]

Predicted Chemical Shifts and Justification

By combining the data from the fragments and considering the electronic influence of the substituents, we can predict the chemical shifts for the target molecule. The primary influence is the replacement of a hydrogen on the piperidine nitrogen with the acetylbenzyl group, which will deshield adjacent carbons.

| Carbon Atom(s) | Carbon Type | Predicted Chemical Shift (δ, ppm) | Justification |

| C8 | C=O (Ester) | ~170.0 | The ester carbonyl is one of the most deshielded carbons, consistent with data for benzyl acetate (~170.7 ppm).[5][6] |

| C10 | C (ipso-Aromatic) | ~136.0 | The ipso-carbon of the benzyl group, directly attached to the ester linkage. Its chemical shift is largely determined by the substituent and is similar to that in benzyl acetate (~136.1 ppm).[5][6] |

| C12, C14 | CH (Aromatic) | ~128.6 | ortho and para carbons of the phenyl ring. These values are standard for monosubstituted benzene rings. |

| C11, C15, C13 | CH (Aromatic) | ~128.2 | meta carbons of the phenyl ring, often overlapping with other aromatic signals.[5][6] |

| C4 | CH (CH-OH) | ~67.5 | The carbon bonded to the hydroxyl group. Its position is dictated by the electronegative oxygen. |

| C9 | CH₂ (O-CH₂) | ~66.5 | The benzylic methylene carbon, deshielded by the adjacent ester oxygen. Very similar to the value in benzyl acetate (~66.2 ppm).[5][6] |

| C7 | CH₂ (N-CH₂) | ~58.0 | This methylene carbon is alpha to both the nitrogen and the carbonyl group, leading to significant deshielding. |

| C2, C6 | CH₂ (N-CH₂) | ~52.5 | These carbons are alpha to the piperidine nitrogen. The substitution on the nitrogen removes a proton and adds an electron-withdrawing acetyl group, causing a downfield shift compared to unsubstituted 4-hydroxypiperidine. |

| C3, C5 | CH₂ | ~34.0 | These carbons are beta to the nitrogen and the hydroxyl-bearing carbon, making them the most shielded carbons in the piperidine ring. |

Advanced NMR Techniques for Structural Confirmation: DEPT-135

While the standard proton-decoupled 13C NMR spectrum provides the number and chemical environment of unique carbons, it does not reveal the number of attached protons. Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that elucidates this information.[9]

The DEPT-135 experiment is particularly useful:

-

CH₃ and CH carbons appear as positive signals.

-

CH₂ carbons appear as inverted (negative) signals.

-

Quaternary (C) and carbonyl (C=O) carbons are absent from the spectrum.[10][11][12]

This technique would be invaluable for confirming the assignments in our predicted spectrum. For instance, it would definitively distinguish the negative CH₂ signals (C2, C3, C5, C6, C7, C9) from the positive CH signals (C4 and the aromatic CHs).

Diagram 2: DEPT-135 Experimental Outcome

Caption: Expected signal phases for different carbon types in a DEPT-135 experiment.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data, adherence to a standardized protocol is critical. The following methodology is designed for a modern NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation

-

Mass Determination: Accurately weigh 20-50 mg of this compound. A higher concentration is generally better for 13C NMR due to its low natural abundance and sensitivity.[13][14]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15]

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[13]

-

Labeling: Clearly label the NMR tube cap with a unique identifier. Do not apply labels or tape to the body of the tube that will be inserted into the spectrometer.[13][16]

Instrument Setup and Data Acquisition

Diagram 3: NMR Data Acquisition Workflow

Caption: Standard workflow for acquiring a 13C NMR spectrum.

-

Instrument Insertion: Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge, and place it into the spectrometer's autosampler or magnet.[15]

-

Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field.[17] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[17][18]

-

Tuning: Tune and match the NMR probe for the 13C frequency to ensure maximum signal transmission and sensitivity.[18][19]

-

Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker systems).[18]

-

Spectral Width (SW): Set a spectral width to encompass all expected signals, typically 240-250 ppm (from approx. -10 to 240 ppm).[18][20]

-

Number of Scans (NS): Set an appropriate number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 1024 to 4096 scans is a reasonable starting point.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. This allows for the nuclei to return to equilibrium between pulses.[18]

-

-

Data Acquisition: Start the acquisition.

-

Data Processing:

-

Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to produce a clean, interpretable spectrum.[18]

-

Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Conclusion

This guide provides a robust predictive framework for the 13C NMR spectrum of this compound. The predicted chemical shifts, derived from the analysis of structural fragments and fundamental NMR principles, offer a reliable reference for researchers engaged in the synthesis and characterization of this compound. The successful application of advanced techniques like DEPT-135, in conjunction with the detailed experimental protocol provided, will enable unambiguous structural confirmation, upholding the standards of scientific integrity required in modern chemical and pharmaceutical research.

References

- Fiveable. (n.d.). DEPT-135 Definition.

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl acetate. PubChem. [Link]

-

University of California, Riverside. (n.d.). Sample Preparation and Positioning. NMR Facility. [Link]

-

University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

-

EPFL. (n.d.). InfoSheet: NMR sample preparation. [Link]

-

Manikandan, R., et al. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Rasayan J. Chem. [Link]

-

Fiveable. (n.d.). Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Columbia University. (n.d.). DEPT. NMR Core Facility. [Link]

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Slideshare. (n.d.). C-13 NMR Spectroscopy. [Link]

-

Chegg.com. (2022). 13C NMR spectrum of benzyl acetate. [Link]

-

University of Warwick. (n.d.). Applications of 13C NMR. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Chegg.com. (2018). 13C NMR spectrum of benzyl acetate. [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

EPFL. (n.d.). 13C NMR. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]

- 5. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chegg.com [chegg.com]

- 7. Solved 13C NMR spectrum of benzyl acetate 128.6, 128.2, | Chegg.com [chegg.com]

- 8. Benzyl acetate(140-11-4) 13C NMR spectrum [chemicalbook.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. sites.uclouvain.be [sites.uclouvain.be]

- 15. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 16. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.uiowa.edu [chem.uiowa.edu]

- 20. epfl.ch [epfl.ch]

mass spectrometry analysis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a molecule of interest for researchers and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and draw from extensive experience with similar molecular scaffolds.

Introduction: The Analytical Imperative

This compound possesses a combination of structural motifs—a tertiary amine within a piperidine ring, a hydroxyl group, and a benzyl ester—that define its physicochemical properties and, consequently, the strategy for its analysis. Accurate and robust analytical methods are paramount for confirming its identity, assessing its purity, and quantifying its presence in various matrices during research and development. Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice, offering the requisite sensitivity and selectivity.[1][2][3] This guide will elucidate the critical aspects of developing and executing a reliable LC-MS/MS method for this compound.

Part 1: Analytical Strategy & Methodology

A successful mass spectrometry analysis begins with a well-thought-out strategy that encompasses sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The overall workflow for the analysis is a systematic process designed to ensure reproducibility and accuracy.

Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to isolate the analyte from interfering matrix components and present it in a solvent compatible with the LC-MS system. The choice of technique depends on the sample matrix and the required level of cleanliness.

Protocol 1: Protein Precipitation (PPT) for Biological Matrices (e.g., Plasma)

This method is fast and suitable for initial screening but may result in less clean extracts compared to other techniques.

-

Aliquot: Transfer 100 µL of the biological sample into a microcentrifuge tube.

-

Spike (Optional): Add an internal standard for quantitative analysis.

-

Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves protein crashing.

-

Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully collect the supernatant and transfer it to a clean vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE provides a more thorough cleanup and can be used to concentrate the analyte, leading to improved sensitivity. A mixed-mode cation exchange sorbent is often effective for molecules with a basic nitrogen.

-

Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibrate: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

-

Load: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

-

Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

-

Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.

-

Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the piperidine nitrogen, releasing it from the sorbent.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase starting conditions (e.g., 95% mobile phase A) for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separation and Detection

A reversed-phase chromatographic method coupled with a tandem mass spectrometer is ideal for the analysis of this moderately polar compound.

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | HPLC or UHPLC | UHPLC offers higher resolution and faster analysis times.[1] |

| Column | C18, 2.1 x 50 mm, <2 µm | A C18 column provides good retention for the benzyl group. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI+ ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |

| Gradient | 5% B to 95% B over 5-7 min | A gradient is necessary to elute the analyte with good peak shape. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 1 - 5 µL | Dependent on sample concentration and instrument sensitivity. |

| MS System | Triple Quadrupole or Q-TOF | Triple quadrupoles are excellent for quantification, while Q-TOFs provide high-resolution data for structural confirmation. |

| Ionization | Electrospray (ESI), Positive Mode | The piperidine nitrogen is basic and readily protonates.[4] |

| Capillary Voltage | 3.5 - 4.5 kV | Optimized for stable spray and maximum ion signal. |

| Source Temp. | 120 - 150 °C | Assists in desolvation. |

| Desolvation Temp. | 350 - 450 °C | Critical for efficient removal of solvent from droplets. |

| Gas Flow | Instrument Dependent | Optimized to facilitate desolvation and ion transport. |

| Scan Type | Full Scan (for precursor) & Product Ion Scan (for fragments) | A full scan identifies the [M+H]⁺ ion, followed by a product ion scan to generate the fragmentation spectrum. |

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

For definitive structural confirmation, especially in drug development and impurity identification, HRMS is indispensable. By providing a mass measurement with high accuracy (typically <5 ppm), the elemental composition of the parent ion and its fragments can be determined, significantly increasing confidence in the identification.

-

Molecular Formula: C₁₄H₁₉NO₃

-

Monoisotopic Mass: 249.1365 g/mol

-

Expected [M+H]⁺: 250.1438 m/z

An experimentally determined mass of the precursor ion within 5 ppm of 250.1438 m/z would strongly support the identity of this compound.[5]

Part 2: Data Analysis and Interpretation

The interpretation of the mass spectrum is a deductive process based on the principles of ionization and fragmentation.

Ionization and Expected Adducts

In positive mode ESI, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 250.14. The tertiary amine in the piperidine ring is the most likely site of protonation due to its high basicity. Depending on the sample matrix and mobile phase composition, other adducts such as the sodium adduct [M+Na]⁺ (m/z 272.13) or the potassium adduct [M+K]⁺ (m/z 288.10) may also be observed.

Predicted Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ ion will induce fragmentation at the most labile bonds. The fragmentation pattern is predicted to be dominated by cleavages related to the benzyl ester and the piperidine ring structure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alternative-therapies.com [alternative-therapies.com]

- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

The Spectroscopic Signature of a Versatile Pharmaceutical Intermediate: An In-depth Technical Guide to the FT-IR Spectrum of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available experimental spectrum, this document serves as a predictive guide, meticulously detailing the expected vibrational modes based on the molecule's distinct functional groups: a secondary alcohol, a tertiary amine, a carboxylic ester, and a monosubstituted aromatic ring. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for the structural characterization and quality control of this important compound. We will delve into the theoretical underpinnings of FT-IR spectroscopy, outline a robust experimental protocol for acquiring a high-quality spectrum, and provide a detailed interpretation of the predicted spectral data.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a piperidine ring, a hydroxyl group, and a benzyl acetate moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The precise structural integrity of this intermediate is paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API).

FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a unique "molecular fingerprint" of a compound.[1][2] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum reveals the presence of specific functional groups and provides insights into the overall molecular structure.[3][4] This guide will, therefore, serve as an essential reference for the spectroscopic analysis of this compound.

Molecular Structure and Functional Groups

To predict and interpret the FT-IR spectrum, a clear understanding of the molecular structure is crucial. This compound comprises several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum.

Figure 2: Recommended workflow for FT-IR analysis using the ATR technique.

Step-by-Step ATR-FTIR Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR accessory. This will account for any atmospheric and instrumental interferences. [5]4. Sample Application: Place a small amount of this compound onto the center of the ATR crystal. If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal. [6]5. Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline corrected. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave. [7]7. Cleaning: After analysis, clean the sample from the ATR crystal using an appropriate solvent.

Predicted FT-IR Spectrum: Interpretation and Analysis

The following table summarizes the predicted characteristic absorption bands for this compound, based on established correlation tables for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |

| 3500 - 3200 | Secondary Alcohol (O-H) | O-H stretch, H-bonded | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. [8][9] |

| 3100 - 3000 | Aromatic C-H | =C-H stretch | Medium to Weak | Characteristic of the monosubstituted benzene ring. [8][10] |

| 3000 - 2850 | Aliphatic C-H | -C-H stretch | Medium to Strong | Arises from the piperidine ring and the acetate methylene group. [11] |

| ~1735 | Ester (C=O) | C=O stretch | Strong, Sharp | A very prominent and characteristic band for the ester functional group. [12][13] |

| 1600 & 1500 | Aromatic C=C | C=C in-ring stretch | Medium | Two distinct bands are expected for the benzene ring. [14][15] |

| 1450 - 1350 | Aliphatic C-H | -CH₂- bend (scissoring) | Medium | |

| 1300 - 1000 | Ester (C-O) & Alcohol (C-O) | C-O stretch | Strong | A complex region with overlapping bands from both the ester and secondary alcohol C-O stretching. [13]The secondary alcohol C-O stretch is expected around 1100 cm⁻¹. |

| 1250 - 1020 | Tertiary Amine (C-N) | C-N stretch | Medium to Weak | This band may be difficult to assign definitively due to overlap with other absorptions in the fingerprint region. |

| 900 - 675 | Aromatic C-H | C-H "out-of-plane" bend | Strong | For a monosubstituted benzene ring, two strong bands are typically observed around 770-730 cm⁻¹ and 710-690 cm⁻¹. |

Detailed Interpretation:

-

O-H Stretching Region (3500 - 3200 cm⁻¹): The most prominent feature in this region will be a strong and broad absorption band corresponding to the O-H stretching vibration of the secondary alcohol. Its broad nature is a direct consequence of hydrogen bonding between molecules. [9]

-

C-H Stretching Region (3100 - 2850 cm⁻¹): This region will exhibit multiple peaks. Weaker to medium intensity bands above 3000 cm⁻¹ are indicative of the C-H stretching on the aromatic ring. [10]Stronger absorptions just below 3000 cm⁻¹ will be due to the numerous aliphatic C-H bonds in the piperidine ring and the methylene group of the acetate moiety. [11]

-

Carbonyl Region (~1735 cm⁻¹): A strong, sharp absorption band around 1735 cm⁻¹ is the unmistakable signature of the ester's carbonyl (C=O) group. [12][13]Its high intensity is due to the large change in dipole moment during this vibration.

-

Fingerprint Region (below 1600 cm⁻¹): This region will be complex but highly informative.

-

Aromatic C=C Stretching: Two bands of medium intensity are expected around 1600 cm⁻¹ and 1500 cm⁻¹ due to the carbon-carbon stretching vibrations within the benzene ring. [14][15] * C-O Stretching: A strong and likely complex set of bands between 1300 cm⁻¹ and 1000 cm⁻¹ will arise from the C-O stretching vibrations of both the ester and the secondary alcohol. [13]The C-O stretch of the secondary alcohol is anticipated to be around 1100 cm⁻¹.

-

C-N Stretching: The C-N stretching of the tertiary amine is expected in the 1250-1020 cm⁻¹ range. However, this absorption may be weak and could be obscured by the more intense C-O stretching bands. Importantly, the absence of N-H stretching bands in the 3500-3300 cm⁻¹ region confirms the tertiary nature of the amine.

-

Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring. Two characteristic bands are expected, which are highly diagnostic for this substitution pattern.

-

Conclusion

The FT-IR spectrum of this compound is predicted to exhibit a rich and informative pattern of absorption bands that are highly characteristic of its molecular structure. The key spectral features to look for are the broad O-H stretch of the secondary alcohol, the strong and sharp C=O stretch of the ester, and the distinct bands corresponding to the monosubstituted benzene ring. This technical guide provides a solid framework for the identification and characterization of this important pharmaceutical intermediate, enabling researchers and drug development professionals to confidently assess its purity and structural integrity. The provided experimental protocol offers a reliable method for obtaining high-quality data, which can then be interpreted using the detailed analysis presented herein.

References

- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- University of California, Los Angeles - Chemistry.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.

- University of Colorado Boulder - Department of Chemistry. Table of Characteristic IR Absorptions.

- Specac Ltd.

- Lin, Z. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Mettler Toledo.

- Scribd.

- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.

- LPD Lab Services Ltd.

- Polymer Chemistry Characterization Lab.

- Specac Ltd.

- RTI Labor

- University of Colorado Boulder - Department of Chemistry. IR: amines.

- UniTechLink. (2023).

- Specac Ltd. Interpreting Infrared Spectra.

- University of Colorado Boulder - Department of Chemistry. IR Spectroscopy Tutorial: Esters.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Bruker. Guide to FT-IR Spectroscopy.

- Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.

- Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.

- Illinois State University - Department of Chemistry. Infrared Spectroscopy.

- University of Colorado Boulder - Department of Chemistry. IR Chart.

- OpenStax. (2023). 15.

- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy.

- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy.

- Química Organica.org. IR Spectrum: Alcohols and Phenols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectrum [Benzyl Acetate] | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-[(1R,2S)-2-(4-benzylpiperidin-1-ium-1-yl)-1-hydroxypropyl]phenol | C21H28NO2+ | CID 25271983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. IR spectra prediction [cheminfo.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. auroraprosci.com [auroraprosci.com]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 13. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Benzyl acetate(140-11-4) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to Benzyl 2-(4-hydroxypiperidin-1-yl)acetate (CAS 502650-04-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this versatile molecule.

Molecular Overview and Significance

This compound, with the CAS number 502650-04-6, is a piperidine derivative featuring a benzyl ester functional group. The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The N-benzyl group, in particular, is a common structural element in drug discovery, known for its potential to engage in crucial cation-π interactions with biological targets. The presence of a hydroxyl group on the piperidine ring and an ester moiety provides multiple points for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules. Notably, some commercial suppliers suggest its potential as an angiotensin II receptor type 1 (AT1) antagonist, highlighting its relevance in cardiovascular drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 502650-04-6 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | Predicted: Off-white to pale yellow solid or viscous oil |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. |

| Boiling Point | Predicted: > 300 °C (decomposes) |

| Melting Point | Predicted: Variable, dependent on purity and crystalline form |

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthetic approach to this compound involves the N-alkylation of 4-hydroxypiperidine with a suitable benzyl haloacetate derivative. This strategy is predicated on the nucleophilic character of the secondary amine in the 4-hydroxypiperidine ring.

Caption: Retrosynthetic pathway for this compound.

The selection of benzyl 2-bromoacetate as the alkylating agent is strategic. The bromine atom is a good leaving group, facilitating the nucleophilic substitution reaction. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under various conditions if further derivatization at that position is required.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.

Materials and Reagents:

-

4-Hydroxypiperidine

-

Benzyl 2-bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Analytical balance

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxypiperidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add a solution of benzyl 2-bromoacetate (1.1 eq.) in anhydrous acetonitrile dropwise over 15-20 minutes. The causality behind the dropwise addition is to control any potential exotherm and to minimize side reactions.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic impurities), water, and brine. The purpose of these washes is to purify the desired product from water-soluble byproducts and unreacted starting materials.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective. The fractions containing the pure product, as identified by TLC, are combined and concentrated to afford the final product.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 3.80-3.70 (m, 1H, -CHOH), 3.25 (s, 2H, -NCH₂COO-), 2.90-2.80 (m, 2H, piperidine H-2e, H-6e), 2.40-2.30 (m, 2H, piperidine H-2a, H-6a), 1.90-1.80 (m, 2H, piperidine H-3e, H-5e), 1.60-1.50 (m, 2H, piperidine H-3a, H-5a), ~1.5 (br s, 1H, -OH). |

| ¹³C NMR | δ 171.0 (C=O), 135.5 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 66.5 (-OCH₂Ph), 66.0 (-CHOH), 60.0 (-NCH₂COO-), 53.0 (piperidine C-2, C-6), 34.0 (piperidine C-3, C-5). |

| FT-IR (cm⁻¹) | 3400 (br, O-H stretch), 3030 (Ar C-H stretch), 2940, 2860 (aliphatic C-H stretch), 1745 (C=O ester stretch), 1150 (C-O stretch). |

| Mass Spec (ESI+) | m/z 250.14 [M+H]⁺, 272.12 [M+Na]⁺. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a variety of pharmacologically active molecules. Its structural features allow for several strategic modifications:

-

N-Dealkylation/Functionalization: The piperidine nitrogen can be further functionalized after potential removal of the acetate group, or the entire N-substituent can be modified.

-

Hydroxyl Group Modification: The 4-hydroxyl group can be oxidized to a ketone, which is a common precursor for various piperidine-based drugs. Alternatively, it can be esterified or etherified to introduce different functionalities.

-

Ester Hydrolysis and Amide Formation: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.

The N-benzyl piperidine motif is a recognized pharmacophore in numerous approved drugs.[1] Its structural flexibility and ability to participate in key binding interactions make it a desirable feature in drug design. The potential application of this compound as an intermediate for angiotensin II receptor antagonists is of particular interest for the development of new antihypertensive agents.

Conclusion

This compound is a strategically important building block for medicinal chemists. The synthetic protocol detailed in this guide is robust and scalable, providing reliable access to this compound. The comprehensive analytical data serves as a benchmark for quality control. The versatility of this molecule, owing to its multiple functional groups, opens up numerous avenues for the synthesis of novel drug candidates targeting a range of therapeutic areas.

References

- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.

- Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride.

- Google Patents. Method for preparing 4-piperidyl piperidine.

- Saeed, M., Saify, Z.S., Iqbal, Z., & Nazar-ul-Islam. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Chemical Society of Pakistan, 19(3), 227-230.

- Google Patents.

- Google Patents.

- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Kumar, A., et al. (2024). N-Benzyl piperidine (N-BP) Fragment in Drug Discovery. ChemMedChem. [Link]

-

Sebastian, S., & Sundaraganesan, N. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 941-952. [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

Abstract

This document provides a comprehensive guide for the synthesis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, a valuable intermediate in pharmaceutical and medicinal chemistry. The synthesis is achieved through the N-alkylation of 4-hydroxypiperidine with benzyl 2-bromoacetate. This application note details the underlying chemical principles, a robust step-by-step protocol, safety considerations, and methods for purification and characterization. The provided protocol is designed for reproducibility and scalability in a research laboratory setting.

Introduction and Scientific Context

This compound and its derivatives are important scaffolds in the development of therapeutic agents. The piperidine ring is a common feature in many biologically active compounds, and the 4-hydroxy substituent provides a key functional handle for further molecular elaboration. The N-benzylacetate moiety can influence the molecule's solubility, reactivity, and interaction with biological targets.[1] The synthesis described herein employs a classical and reliable method: the direct N-alkylation of a secondary amine.

The core of this synthesis is a nucleophilic substitution reaction (SN2 mechanism). The secondary amine, 4-hydroxypiperidine, acts as the nucleophile. Its lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of benzyl 2-bromoacetate, which is alpha to the carbonyl group. This attack displaces the bromide ion, a good leaving group, to form the new carbon-nitrogen bond.[2]

A critical aspect of this reaction is the management of the hydrogen bromide (HBr) byproduct. As HBr is a strong acid, it will readily protonate the basic nitrogen of the starting amine, forming an ammonium salt.[3] This salt is no longer nucleophilic, which would effectively halt the reaction. To circumvent this, a base must be included in the reaction mixture to neutralize the HBr as it is formed, allowing the amine to remain in its free, nucleophilic state.[4]

Reaction Scheme and Mechanism

The synthesis proceeds via the following pathway:

Caption: N-alkylation of 4-hydroxypiperidine with benzyl 2-bromoacetate.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made for scaling up or down, provided that stoichiometry is maintained.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Amount (10 mmol scale) | Equivalents | CAS No. | Supplier |